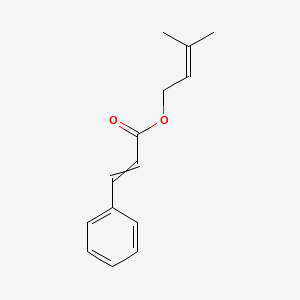
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester formed from the reaction between 3-methylbut-2-en-1-ol and 3-phenylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Another ester with similar structural features but different functional groups.
2-Methyl-3-phenyl-2-propen-1-ol: A related compound with an alcohol group instead of an ester.
3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester: A structurally similar ester with different substituents.
Uniqueness
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185144-32-5 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
YEGFVCPUCLRIRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)C=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
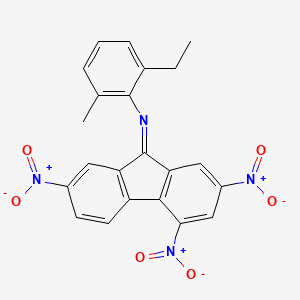

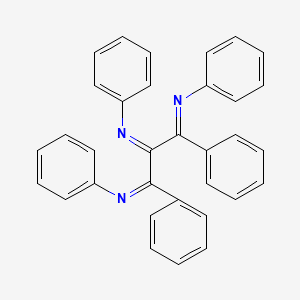
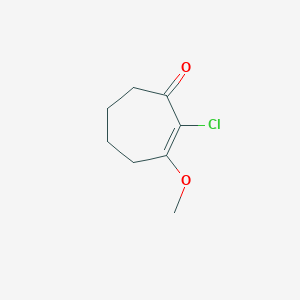
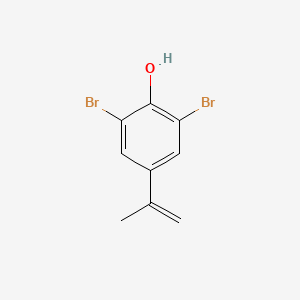
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
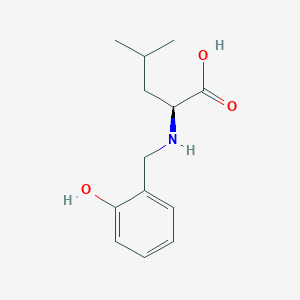
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
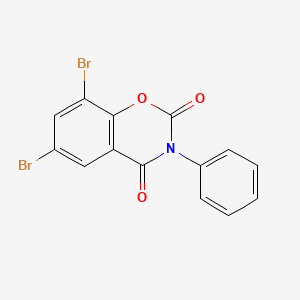
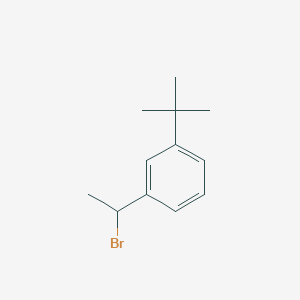
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
